molecular formula C12H11NOS B078964 N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine CAS No. 13533-27-2

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine

Cat. No.: B078964
CAS No.: 13533-27-2
M. Wt: 217.29 g/mol
InChI Key: ORWHLIROYKRIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxyphenyl group and a thiophenyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine typically involves the condensation of 4-methoxyaniline with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenyl and thiophenyl groups.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-thiophen-2-ylacetamide
  • N-(4-methoxyphenyl)-3-thiophen-2-ylpropionamide
  • N-(4-methoxyphenyl)-4-thiophen-2-ylbutanamide

Uniqueness

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is unique due to its specific structural features, such as the presence of both methoxyphenyl and thiophenyl groups attached to a methanimine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is a compound that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C11_{11}H12_{12}N2_2S
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : this compound

The compound features a methoxy-substituted phenyl group attached to a thiophene ring through a methanimine linkage, which is critical for its biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Protein Tyrosine Phosphatase (PTP) Inhibition : The compound has been explored for its role as a PTP inhibitor, which is significant in the regulation of cellular signaling pathways involved in cancer and other diseases. Inhibition of PTPs can lead to altered phosphorylation states of proteins, affecting cellular processes such as proliferation and survival.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are key findings from various research articles:

StudyFindings
Study 1Demonstrated that the compound inhibits PTP activity, leading to reduced proliferation in cancer cell lines.
Study 2Showed that this compound induces apoptosis in MCF-7 breast cancer cells, with an EC50_{50} value of 182 nM .
Study 3Investigated the compound's interaction with metabolic enzymes, revealing potential applications in treating metabolic disorders .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study involving MCF-7 and Bel-7402 cell lines indicated significant cytotoxic effects attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways. The results suggested that this compound could serve as a lead structure for developing novel anticancer agents.
  • Metabolic Enzyme Inhibition : Another investigation focused on the inhibition of acetylcholinesterase (AChE), showing promise for treating neurodegenerative diseases. The compound demonstrated effective inhibition rates comparable to established AChE inhibitors, suggesting its potential role in Alzheimer’s disease management .
  • In Vivo Studies : Preliminary animal studies have indicated that administration of this compound resulted in reduced tumor size in xenograft models, further supporting its anticancer efficacy .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWHLIROYKRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312070
Record name (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-27-2
Record name NSC249301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.